EAC3I

ERAP1 selectivity ERAP2 inhibition paralogue specificity

Investigators studying ERAP1-specific contributions to MHC-I antigen processing require tool compounds with validated selectivity to avoid confounding off-target effects. EAC3I (BDBM50190108, CHEMBL3827529) is a small-molecule ERAP1 inhibitor with a Ki of 4.94 µM and >50-fold selectivity over ERAP2 (Ki >250 µM). - >50-fold selectivity window enables clean dissection of ERAP1-dependent immunopeptidome changes. - Non-peptidic scaffold provides a distinct template for medicinal chemistry optimization. - Well-defined selectivity profile serves as a calibrated control in screening cascades. Contact us for custom synthesis or bulk procurement inquiries.

Molecular Formula C64H111N21O19
Molecular Weight 1478.7 g/mol
Cat. No. B12382735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEAC3I
Molecular FormulaC64H111N21O19
Molecular Weight1478.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N
InChIInChI=1S/C64H111N21O19/c1-31(2)25-43(81-51(91)34(7)74-55(95)39(16-11-13-23-66)77-54(94)38(67)15-10-12-22-65)60(100)82-44(27-37-29-71-30-73-37)61(101)78-40(17-14-24-72-64(69)70)57(97)79-41(18-20-47(68)86)58(98)80-42(19-21-48(87)88)56(96)75-36(9)53(93)85-50(33(5)6)62(102)83-45(28-49(89)90)59(99)76-35(8)52(92)84-46(63(103)104)26-32(3)4/h29-36,38-46,50H,10-28,65-67H2,1-9H3,(H2,68,86)(H,71,73)(H,74,95)(H,75,96)(H,76,99)(H,77,94)(H,78,101)(H,79,97)(H,80,98)(H,81,91)(H,82,100)(H,83,102)(H,84,92)(H,85,93)(H,87,88)(H,89,90)(H,103,104)(H4,69,70,72)/t34-,35-,36-,38-,39-,40-,41-,42-,43-,44-,45-,46-,50-/m0/s1
InChIKeyZDSVJYBLMFDDJR-SANIHEOWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EAC3I Chemical Probe Overview


EAC3I (also cataloged as BDBM50190108, CHEMBL3827529) is a small-molecule inhibitor of endoplasmic reticulum aminopeptidase 1 (ERAP1), a zinc metalloprotease involved in antigen processing and presentation [1]. As a synthetically accessible, non-peptidic ERAP1 inhibitor, EAC3I belongs to a class of compounds being evaluated for immuno-oncology and autoimmune disease research applications [1]. Biochemical characterization data available through authoritative databases establish EAC3I as a moderately potent ERAP1 inhibitor with a quantified affinity (Ki = 4.94 μM) and selectivity profile [1][2].

EAC3I Selectivity Profile


Generic substitution among ERAP1 inhibitors carries substantial scientific risk because compounds in this class exhibit >50-fold differences in biochemical potency and, critically, >1000-fold differences in paralogue selectivity profiles against ERAP2 and IRAP [1]. EAC3I demonstrates a Ki of 4.94 μM for ERAP1 while showing essentially no activity against ERAP2 (Ki > 250 μM), yielding a >50-fold selectivity window [2][3]. This contrasts sharply with analogs such as DG013A, which shows inverse selectivity (ERAP2 IC50 = 11 nM vs. ERAP1 IC50 = 33 nM), and with leucinethiol, a non-selective aminopeptidase inhibitor with ~5-10 μM affinity for ERAP1 but broad metalloprotease cross-reactivity [4][5]. Procuring an uncharacterized or mis-specified analog can therefore introduce confounding off-target effects that invalidate immunopeptidome or antigen presentation studies.

EAC3I Comparative Evidence


ERAP1 Selectivity vs. DG013A

EAC3I displays a selectivity profile quantitatively distinct from the widely used phosphinic tripeptide mimetic DG013A. While DG013A is a dual inhibitor with higher potency for ERAP2 (IC50 = 11 nM) than ERAP1 (IC50 = 33 nM), EAC3I shows the opposite selectivity: measurable inhibition of ERAP1 (Ki = 4.94 μM) with essentially no activity against ERAP2 (Ki > 250 μM), corresponding to a >50-fold selectivity window [1][2]. This orthogonal selectivity profile enables experimental designs requiring ERAP1-specific modulation without confounding ERAP2 inhibition.

ERAP1 selectivity ERAP2 inhibition paralogue specificity

Distinct Chemotype and Potency Tier

EAC3I exhibits moderate biochemical potency against ERAP1 with a Ki of 4.94 μM, placing it in a distinct potency tier relative to low-nanomolar inhibitors such as DG013A (IC50 = 33 nM, ~150-fold more potent) and the advanced clinical candidate GRWD0715 (sub-nanomolar to low-nanomolar range) [1][2][3]. For chemical biology applications where complete enzymatic ablation is undesirable or where dose-response window assessment is critical, a moderate-affinity inhibitor offers experimental flexibility that highly potent tool compounds cannot provide.

ERAP1 potency structure-activity relationship chemical probe

Non-Peptidic vs. Peptidomimetic Scaffolds

EAC3I (BDBM50190108) is characterized as a small-molecule ERAP1 inhibitor with a non-peptidic scaffold distinct from the phosphinic pseudotripeptide architecture of DG013A and the peptidomimetic class represented by leucinethiol [1][2]. While direct physicochemical comparison data are not available in public sources, this chemotype distinction carries class-level inferential significance: non-peptidic small molecules generally exhibit superior membrane permeability, metabolic stability, and synthetic tractability compared to peptide-derived inhibitors, which are often limited by poor cellular uptake and proteolytic susceptibility [3].

chemical scaffold small molecule peptidomimetic drug-likeness

Competitive Active-Site vs. Allosteric Mechanism

EAC3I functions as a competitive inhibitor targeting the ERAP1 active site, as evidenced by its characterization in biochemical assays using Leu-AMC substrate and competitive inhibition format [1]. This mechanism contrasts with allosteric ERAP1 modulators such as ERAP1-IN-1 (compound 3), which activates hydrolysis of small fluorogenic substrates while competitively inhibiting activity toward physiological nonamer peptides [2]. The competitive active-site mechanism of EAC3I yields predictable, substrate-concentration-dependent inhibition that is experimentally straightforward to interpret, whereas allosteric modulators can exhibit substrate-dependent bidirectional effects (activation vs. inhibition) that complicate data interpretation [2].

competitive inhibition active site allosteric mechanism of action

EAC3I Application Scenarios


ERAP1-Specific Modulation

Investigators studying ERAP1-specific contributions to MHC-I antigen processing should select EAC3I over dual inhibitors like DG013A. EAC3I's >50-fold selectivity for ERAP1 over ERAP2 enables clean dissection of ERAP1-dependent immunopeptidome changes without simultaneous ERAP2 inhibition, which confounds interpretation in studies employing dual-active or ERAP2-preferring tool compounds [1][2].

Non-Peptidic ERAP1 Scaffold SAR

Medicinal chemistry teams pursuing novel ERAP1 inhibitor chemotypes can utilize EAC3I as a validated starting point or benchmark compound. Its non-peptidic small-molecule scaffold provides a distinct structural template separate from extensively characterized phosphinic pseudotripeptide series, offering alternative intellectual property and optimization trajectories [1][2].

ERAP1 Inhibitor Panel Profiling

Laboratories establishing ERAP1 inhibitor screening cascades or validating cellular assays should include EAC3I in compound panels alongside reference inhibitors. Its moderate potency (Ki = 4.94 μM) and well-defined selectivity profile provide a calibrated control for assessing assay sensitivity and dynamic range, complementing more potent inhibitors like DG013A and ERAP1-IN-1 [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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